molecular formula C15H23NO2 B2863975 Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate CAS No. 2248259-24-5

Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Cat. No.: B2863975
CAS No.: 2248259-24-5
M. Wt: 249.354
InChI Key: MZUMUQZYXKKFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is an organic compound with a complex structure that includes a tert-butyl group, an amino group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate typically involves the reaction of tert-butyl acetate with an appropriate amine and a trimethylphenyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst such as sulfuric acid or a Lewis acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The trimethylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a tert-butyl group, an amino group, and a trimethylphenyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-amino-2-(2,4,6-trimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-9-7-10(2)12(11(3)8-9)13(16)14(17)18-15(4,5)6/h7-8,13H,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUMUQZYXKKFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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